molecular formula C10H11BrO3 B13602134 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13602134
M. Wt: 259.10 g/mol
InChI Key: UZWDFDXJYWJZIE-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound that features a brominated aromatic ring and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position . The subsequent introduction of the hydroxypropanoic acid group can be achieved through various organic synthesis techniques, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by esterification and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the aromatic ring.

Scientific Research Applications

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways within biological systems. The brominated aromatic ring and hydroxypropanoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-methylphenyl)-2-hydroxypropanoic acid: Similar structure with a chlorine atom instead of bromine.

    3-(5-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid: Contains a fluorine atom in place of bromine.

    3-(5-Iodo-2-methylphenyl)-2-hydroxypropanoic acid: Features an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid lies in its specific bromination pattern, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(5-bromo-2-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

UZWDFDXJYWJZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(C(=O)O)O

Origin of Product

United States

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